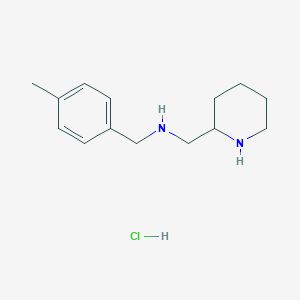

N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride

Description

Historical context and chemical classification

N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride belongs to the broader family of piperidine derivatives, which have maintained significant importance in medicinal chemistry since the early twentieth century. The compound represents a tertiary amine structure incorporating both aromatic and saturated heterocyclic components, placing it within the classification of substituted piperidines with benzylamine functionalities. The development of such compounds has been driven by the pharmaceutical industry's need for diverse molecular scaffolds capable of interacting with complex biological targets.

The piperidine core structure has historically served as a privileged scaffold in drug discovery efforts, with numerous successful pharmaceutical agents incorporating this six-membered nitrogen-containing ring system. The specific substitution pattern observed in this compound, featuring a 4-methylbenzyl group attached through an amino linkage to the piperidin-2-yl position, represents a rational design approach aimed at optimizing both physicochemical properties and biological activity. This structural modification strategy has been extensively employed in contemporary medicinal chemistry to enhance lipophilicity while maintaining appropriate water solubility through the hydrochloride salt formation.

The chemical classification of this compound extends beyond simple structural categorization to encompass its functional properties as a potential ligand for various biological targets. Research investigations have positioned compounds of this structural class within the broader category of small molecule modulators, particularly those targeting G-protein coupled receptors and ion channels. The presence of the basic amine functionality, combined with the aromatic and aliphatic structural elements, provides multiple interaction sites for molecular recognition processes essential for biological activity.

Nomenclature and identification parameters

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the compound also known by several synonymous designations including 2-Piperidinemethanamine, N-[(4-methylphenyl)methyl]-, hydrochloride and various other descriptive names reflecting different naming conventions. The Chemical Abstracts Service registry number 1289387-58-1 provides unambiguous identification for this specific compound, facilitating precise referencing across scientific literature and commercial databases.

Table 1: Molecular Identification Parameters

The compound's structural representation through various chemical notation systems enables precise communication within the scientific community and facilitates computational analysis using cheminformatics tools. The InChI (International Chemical Identifier) key provides a unique hash-based identifier that ensures unambiguous compound identification across different databases and software platforms. The SMILES (Simplified Molecular Input Line Entry System) representation offers a compact textual format suitable for computational applications and database searches.

Additional identification parameters include various synonymous names employed in different commercial and research contexts. These alternative designations reflect the compound's structural features and functional groups, with variations such as "(4-Methyl-benzyl)-piperidin-2-ylmethyl-amine hydrochloride" emphasizing the benzyl substitution pattern and "this compound" highlighting the amino linkage architecture. The multiplicity of naming conventions necessitates careful attention to precise identification when conducting literature searches or procuring research materials.

Relevance in contemporary chemical research

Contemporary chemical research has increasingly focused on this compound and related structures due to their potential applications in medicinal chemistry and chemical biology investigations. The compound has emerged as a valuable synthetic intermediate and research tool, particularly in studies examining structure-activity relationships within the piperidine derivative class. Recent investigations have explored its utility as a molecular probe for understanding receptor-ligand interactions and as a scaffold for developing novel therapeutic agents.

The relevance of this compound in current research extends to its potential role as a chemokine receptor modulator, with studies investigating its interaction with C-X-C chemokine receptor type 4 and related targets. Research conducted by Adlere and colleagues has demonstrated the value of N-substituted piperidin-4-yl-methanamine derivatives as CXCR4 chemokine receptor antagonists, highlighting the broader therapeutic potential of compounds sharing structural similarities with this compound. These investigations have revealed important insights into the molecular determinants of receptor selectivity and binding affinity within this chemical class.

The compound's significance in contemporary research also stems from its utility in synthetic methodology development. The presence of multiple functional groups and stereocenters provides opportunities for exploring novel synthetic transformations and developing improved preparation methods. Research efforts have focused on optimizing synthetic routes to enhance yield and purity while minimizing synthetic complexity and cost. These methodological advances contribute to the broader goal of making such compounds more accessible for biological evaluation and potential therapeutic development.

Furthermore, the compound serves as a representative example of the growing importance of heterocyclic chemistry in drug discovery efforts. The combination of saturated nitrogen heterocycles with aromatic substitution patterns represents a common design strategy employed in contemporary pharmaceutical research. Studies examining the pharmacological properties of related compounds have provided valuable insights into the relationship between molecular structure and biological activity, informing future design efforts and optimization strategies.

Key research questions in current literature

Current literature surrounding this compound addresses several fundamental research questions that reflect broader themes in medicinal chemistry and chemical biology. Primary among these is the investigation of structure-activity relationships within the piperidine derivative class, with researchers seeking to understand how specific structural modifications influence biological activity and selectivity profiles. This line of inquiry has generated significant interest in determining optimal substitution patterns and stereochemical arrangements for maximizing therapeutic potential while minimizing unwanted effects.

Table 2: Current Research Focus Areas

A second major research question concerns the optimization of synthetic methodologies for preparing this compound and related compounds. Investigators have explored various synthetic strategies, including reductive amination approaches and alternative coupling methodologies, to identify efficient and scalable preparation methods. These efforts have revealed important insights into reaction conditions, catalyst selection, and purification strategies that influence overall synthetic efficiency and product quality.

The third significant research area addresses the compound's potential therapeutic applications and mechanism of action studies. Current investigations examine how structural features of this compound contribute to its biological activity profile and target selectivity. Research has focused particularly on understanding the molecular basis for its interaction with various receptor systems and enzymes, with implications for developing improved therapeutic agents with enhanced efficacy and reduced side effect profiles.

Contemporary literature also addresses fundamental questions regarding the physicochemical properties of this compound and their influence on biological behavior. Studies have examined factors such as solubility, stability, and membrane permeability to understand how these properties affect the compound's suitability for various research applications and potential therapeutic uses. These investigations contribute to the broader understanding of how molecular structure influences drug-like properties and guide future optimization efforts in related chemical series.

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-1-piperidin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c1-12-5-7-13(8-6-12)10-15-11-14-4-2-3-9-16-14;/h5-8,14-16H,2-4,9-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBXXIAZMAGLDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-58-1 | |

| Record name | 2-Piperidinemethanamine, N-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride involves a multi-step process starting from commercially available precursors:

Step 1: Nucleophilic Substitution Reaction

The synthesis begins with the reaction of 4-methylbenzyl chloride with piperidine. This nucleophilic substitution is typically carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed and to drive the reaction forward.

Step 2: Reductive Amination

The intermediate formed is then subjected to reductive amination using formaldehyde and hydrogen chloride. This step converts the amine intermediate into the target compound, introducing the methanamine functionality linked to the piperidin-2-yl moiety.

Step 3: Salt Formation

The final product is obtained as the hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl solution, which improves the compound's stability and crystallinity.

-

The reactions are generally performed under reflux to ensure complete conversion. Solvents such as dichloromethane, methanol, or dichloroethane are commonly used depending on the step. Temperature control and reaction time vary but typically range from 60°C to reflux temperatures for several hours.

Industrial Production Methods

For large-scale manufacturing, the synthetic route is optimized for efficiency and safety:

-

Continuous flow technology is employed to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentration. This enhances reproducibility and yield while minimizing hazardous intermediate accumulation.

-

The crude product undergoes purification via crystallization or chromatographic methods (e.g., column chromatography using silica gel) to achieve high purity (>95%).

-

Industrial processes focus on maximizing isolated yields, typically in the range of 18–28%, by optimizing solvent choice, reagent stoichiometry, and reaction time.

Detailed Preparation Procedure with Typical Yields

| Step | Reaction Description | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|---|

| 1. Nucleophilic Substitution | 4-Methylbenzyl chloride + piperidine + NaOH | Reflux, aqueous/organic solvent, several hrs | 60–75 | Formation of N-(4-methylbenzyl)piperidine intermediate |

| 2. Reductive Amination | Intermediate + formaldehyde + HCl + reducing agent | NaBH₃CN or NaBH(OAc)₃ in DCE or MeOH, RT to reflux | 40–50 | Key step for methanamine linkage |

| 3. Hydrochloride Salt Formation | Treatment with HCl gas or aqueous HCl | Ambient temperature, short reaction time | Quantitative | Crystallization to obtain final salt |

Chemical Reaction Analysis

-

- Nucleophilic substitution for initial amine formation.

- Reductive amination to introduce the methanamine group.

- Salt formation to stabilize the compound.

-

- Sodium hydroxide as base.

- Formaldehyde as carbonyl source.

- Reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

- Solvents: dichloroethane (DCE), methanol, or other polar solvents.

- Temperature: ambient to reflux depending on step.

Physicochemical Properties Relevant to Preparation

| Property | Value/Description | Method/Reference |

|---|---|---|

| Molecular Formula | C₁₄H₂₃ClN₂ | Chemical databases |

| Molecular Weight | 254.8 g/mol | Calculated |

| Physical State | White crystalline solid | Observed |

| Purity | ≥95% (HPLC) | High-performance liquid chromatography |

| Melting Point | Not explicitly reported | Typically determined by DSC |

| Storage Conditions | -20°C, dry, inert atmosphere | Stability considerations |

Research Findings on Preparation Optimization

-

Studies indicate that using sodium triacetoxyborohydride as a reducing agent in reductive amination improves selectivity and yield compared to sodium cyanoborohydride, especially in methanol or dichloroethane solvents.

-

Refluxing during nucleophilic substitution ensures complete conversion of 4-methylbenzyl chloride, while reductive amination proceeds efficiently at room temperature to mild heating, reducing side reactions.

-

Crystallization from suitable solvents (e.g., ethanol/ether mixtures) yields high-purity hydrochloride salt, which is crucial for downstream applications.

Summary Table: Comparative Preparation Methods

| Preparation Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Setup | Batch reactors, reflux in round-bottom flasks | Continuous flow reactors with automated control |

| Reaction Time | Several hours per step | Optimized for shorter cycle times |

| Yield | 18–28% isolated | Improved via process optimization |

| Purification | Column chromatography, recrystallization | Large-scale crystallization, automated chromatography |

| Safety Measures | Standard lab safety protocols | Enhanced controls for reagent handling and waste |

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols; reactions are often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including its interaction with various enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl-Piperidine Derivatives

Compound 1 : N-(4-Chlorobenzyl)-1-(piperidin-2-yl)methanamine Hydrochloride

- Molecular Formula : C₁₃H₂₀Cl₂N₂

- Molecular Weight : 275.22 g/mol

- Key Differences: Replacement of the 4-methylbenzyl group with 4-chlorobenzyl.

Compound 2 : N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methanamine Hydrochloride

- Molecular Formula : C₁₃H₂₀ClFN₂

- Molecular Weight : 272.76 g/mol

- Key Differences : Fluorine substitution on the benzyl group and a piperidin-4-yl moiety. Fluorine’s electronegativity may improve metabolic stability .

Compound 3 : (4-Methylbenzyl)(tetrahydrofuran-2-ylmethyl)amine Hydrochloride

Heterocyclic and Functionalized Derivatives

Compound 4 : N-(4-Methylbenzyl)-1-(5-nitrothiophen-2-yl)methanamine Hydrochloride

- Molecular Formula : C₁₄H₁₇ClN₂O₂S

- Molecular Weight : 328.81 g/mol

- Key Differences: Incorporation of a nitrothiophene group instead of piperidine.

Compound 5 : N-(4-Chlorobenzyl)-N-(pyridin-3-ylmethyl)methanamine Hydrochloride

- Molecular Formula : C₁₄H₁₆Cl₂N₂

- Molecular Weight : 291.20 g/mol

- Key Differences : Dual substitution with 4-chlorobenzyl and pyridin-3-ylmethyl groups. The pyridine ring introduces aromaticity and basicity, affecting solubility .

Compound 6 : Butenafine Hydrochloride (N-(4-tert-Butylbenzyl)-N-methyl-1-naphthalenemethylamine Hydrochloride)

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Compounds

Biological Activity

N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological applications, supported by data tables and relevant research findings.

The synthesis of this compound typically involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide under reflux conditions. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to yield the final product. This method can be optimized for industrial production using continuous flow reactors to enhance yield and purity through crystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. The compound is known to modulate the activity of these targets, leading to diverse biological effects. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic potential.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 8 | Penicillin |

| Escherichia coli | 16 | Ciprofloxacin |

| Pseudomonas aeruginosa | 32 | Gentamicin |

Antiparasitic Properties

In addition to its antibacterial effects, this compound has shown potential antiparasitic activity. It was evaluated against Trypanosoma brucei, the causative agent of African sleeping sickness, revealing promising results that warrant further investigation into its mechanism and efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Monash University evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and other pathogenic bacteria, suggesting its potential as a therapeutic agent in treating infections .

Case Study 2: Antiparasitic Activity

Another investigation focused on the antiparasitic properties of piperidine derivatives against Trypanosoma cruzi. The study found that this compound exhibited notable activity against this parasite, indicating its potential application in treating Chagas disease .

Research Findings

Recent studies have explored the structural optimization of this compound to enhance its biological activity. Modifications to the piperidine ring and benzyl group have been investigated for their effects on potency and selectivity against various biological targets. These findings suggest that subtle changes in molecular structure can significantly influence the compound's pharmacological profile .

Q & A

Q. What are the key physicochemical properties of N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride, and how are they experimentally determined?

Methodological Answer: The compound is a white crystalline solid with a molecular formula of C₁₄H₂₃ClN₂ and a molecular weight of 254.8 g/mol. Key properties include:

- Melting Point : Determined via differential scanning calorimetry (DSC).

- Solubility : Assessed in solvents (e.g., water, DMSO, ethanol) using gravimetric analysis.

- Purity : Validated by HPLC (>95% purity, using a C18 column and UV detection at 254 nm) .

Q. Table 1: Physicochemical Properties

| Property | Value/Description | Method/Reference |

|---|---|---|

| Molecular Formula | C₁₄H₂₃ClN₂ | BLD Pharm |

| Purity | ≥95% | HPLC |

| Storage Conditions | -20°C, dry, inert atmosphere | Safety protocols |

Q. How is this compound synthesized, and what are typical yields?

Methodological Answer: The compound is synthesized via reductive amination :

Step 1 : Condensation of 4-methylbenzylamine with piperidin-2-ylmethanamine in the presence of a carbonyl source (e.g., aldehyde).

Step 2 : Reduction using NaBH₃CN or NaBH(OAc)₃ in dichloroethane (DCE) or methanol.

Step 3 : Hydrochloride salt formation via HCl gas bubbling or aqueous HCl treatment.

Typical Yields : 18–28% (isolated as white solids after column chromatography) .

Q. Table 2: Synthesis Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Reducing Agent | NaBH(OAc)₃ | 28 |

| Solvent | DCE | 22 |

| Temperature | Room temperature | 18–28 |

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Absorb with inert material (e.g., vermiculite), then dispose as hazardous waste.

- Acute Toxicity : LD₅₀ data (oral, rat) is unavailable, but structural analogs suggest moderate toxicity. Treat as harmful if inhaled or ingested .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereoselectivity in the synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to influence stereochemistry during reductive amination.

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance enantiomeric excess (ee).

- Temperature Control : Lower temperatures (-20°C) reduce racemization.

- Analytical Validation : Monitor ee via chiral HPLC or NMR with chiral shift reagents .

Q. What strategies are effective in resolving conflicting NMR data for structural confirmation?

Methodological Answer:

- 2D NMR : Use COSY, HSQC, and HMBC to assign proton and carbon signals unambiguously.

- Deuterated Solvents : Compare spectra in CDCl₃ vs. DMSO-d₆ to resolve overlapping peaks.

- Crystallography : Single-crystal X-ray diffraction provides definitive proof of structure .

Example Conflict : Aromatic protons in the 7.2–7.5 ppm range may overlap. HSQC correlates C-H pairs to distinguish substituents .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks. Monitor via HPLC:

- Degradation Pathways : Hydrolysis of the amine group or oxidation of the benzyl moiety.

- Major Degradant : N-Oxide derivative (identified via LC-MS).

- Recommended Storage : -20°C under argon; avoid light and moisture .

Q. What computational methods predict the compound’s pharmacological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to screen against GPCRs (e.g., serotonin 5-HT₂C) based on structural analogs .

- Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonding with piperidine nitrogen).

- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability .

Q. How can analytical methods distinguish this compound from closely related derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.